molecular formula C13H9ClN2O2S B1349591 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 565171-07-5

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B1349591
CAS RN: 565171-07-5
M. Wt: 292.74 g/mol
InChI Key: PQNOKMJVZJDVDG-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a 5-membered ring structure with two adjacent nitrogen atoms . They are known for their diverse functionality and stereochemical complexity .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, ethyl 1, 3-dimethyl-4-chlorine-1H-pyrazole-5-carboxylate, involves the use of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles .

Scientific Research Applications

Pharmaceutical Research

Pyrazole derivatives have been extensively studied for their pharmaceutical properties. They exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . For “1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid”, these properties suggest potential applications in developing new medications or treatments.

Anticancer Potential

Some pyrazole compounds have shown promise in cancer research. For instance, certain derivatives have been designed and assessed for anticancer potential, with some exhibiting significant promise . The specific compound may be researched for similar applications in targeting cancer cells or pathways.

Antibacterial and Antifungal Activities

Pyrazole derivatives can also possess moderate antifungal and antibacterial activities . This implies that “1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” could be explored for use in treatments against various bacterial and fungal infections.

Synthesis and Ligand Applications

The synthesis of pyrazole derivatives can be tailored for specific applications, such as ligands for receptors . This compound could be investigated for its binding affinity to different biological receptors, which could lead to new drug discoveries.

Anti-inflammatory and Analgesic Properties

Due to their anti-inflammatory and analgesic effects, pyrazole derivatives are potential candidates for the development of new pain relief drugs . Research into the specific compound could focus on these properties to create new treatments for inflammation and pain management.

Anticonvulsant and Anthelmintic Effects

The anticonvulsant and anthelmintic effects of pyrazoles make them interesting for neurological research and parasitic infection treatments . The compound may have applications in these areas as well.

Antioxidant Properties

With antioxidant properties being a common feature among pyrazoles , this compound could be part of studies aiming to combat oxidative stress-related diseases.

Herbicidal Use

Lastly, the herbicidal activity of some pyrazole derivatives suggests that they can be used in agricultural research to develop new herbicides .

Future Directions

The future directions for “1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals .

properties

IUPAC Name

1-(3-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-3-8(14)5-9/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNOKMJVZJDVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153303
Record name 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

CAS RN

565171-07-5
Record name 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565171-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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